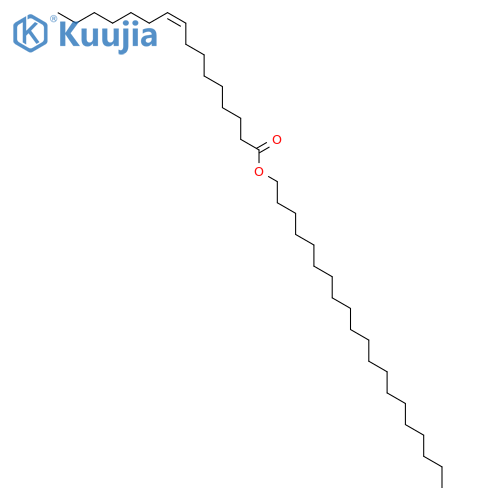Cas no 22522-34-5 (9-Hexadecenoic acid,eicosyl ester, (9Z)-)

22522-34-5 structure
商品名:9-Hexadecenoic acid,eicosyl ester, (9Z)-
9-Hexadecenoic acid,eicosyl ester, (9Z)- 化学的及び物理的性質
名前と識別子
-
- 9-Hexadecenoic acid,eicosyl ester, (9Z)-
- FIETWBRPSYJUOM-PEZBUJJGSA-N
- eicosanyl 9Z-hexadecenoate
- eicosyl 9Z-hexadecenoate
- LMFA07010024
- 22522-34-5
- icosyl (Z)-hexadec-9-enoate
- WE(20:0/16:1(9Z))
- 9-Hexadecenoic acid, eicosyl ester, (Z)-
- eicosanyl palmitoleate
- Icosyl (9Z)-9-hexadecenoate #
- Arachidyl palmitoleate
-
- インチ: InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-35H2,1-2H3/b16-14-
- InChIKey: FIETWBRPSYJUOM-PEZBUJJGSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCCCOC(CCCCCCC/C=C\CCCCCC)=O
計算された属性
- せいみつぶんしりょう: 534.5379
- どういたいしつりょう: 534.53758147g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 38
- 回転可能化学結合数: 33
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 16.4
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
9-Hexadecenoic acid,eicosyl ester, (9Z)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 45-3620-9-100mg |
Arachidyl Palmitoleate |
22522-34-5 | >99% | 100mg |
€46.00 | 2025-03-07 |
9-Hexadecenoic acid,eicosyl ester, (9Z)- 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
22522-34-5 (9-Hexadecenoic acid,eicosyl ester, (9Z)-) 関連製品
- 76649-16-6(Ethyl trans-4-decenoate)
- 9004-96-0(Poly(ethylene glycol) Monooleate (Technical Grade ~70%))
- 109-42-2(Butyl undec-10-enoate)
- 111-62-6(Ethyl oleate)
- 143485-69-2(13-Docosenoic acid,9-octadecen-1-yl ester)
- 112-62-9(Methyl oleate)
- 142-77-8(Butyl Oleate)
- 31501-11-8(cis-3-Hexenyl caproate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
